molecular formula C12H8FIN2O B2798100 3-fluoro-N-(5-iodopyridin-2-yl)benzamide CAS No. 839696-18-3

3-fluoro-N-(5-iodopyridin-2-yl)benzamide

Cat. No.: B2798100
CAS No.: 839696-18-3
M. Wt: 342.112
InChI Key: PEZBITNWNCFBLF-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-iodopyridin-2-yl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 5-iodopyridin-2-yl group attached to the amide nitrogen. The iodine atom introduces significant steric bulk and polarizability, while the fluorine modulates electronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamide scaffolds in targeting receptors such as metabotropic glutamate receptors (mGlu5) and other therapeutic targets .

Properties

IUPAC Name

3-fluoro-N-(5-iodopyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FIN2O/c13-9-3-1-2-8(6-9)12(17)16-11-5-4-10(14)7-15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZBITNWNCFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Iodine Atom: The iodine atom is introduced at the 5-position of the pyridine ring using iodination reactions, often employing reagents such as iodine or N-iodosuccinimide (NIS).

    Formation of the Benzamide Ring: The benzamide ring is formed by reacting the appropriate benzoyl chloride with an amine.

    Coupling Reaction: The final step involves coupling the 3-fluorobenzamide with the 5-iodopyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-iodopyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzamide or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

3-fluoro-N-(5-iodopyridin-2-yl)benzamide has been explored for its anticancer properties. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, studies indicate that certain benzamide derivatives can induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at specific phases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Its structural features allow it to interact effectively with bacterial targets, potentially leading to the development of new antibiotics. The presence of halogens like fluorine and iodine may enhance these activities through improved binding affinity.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence pathways associated with neuroinflammation and neuroprotection, making it a candidate for further investigation in neuropharmacological contexts.

Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines, including breast and lung cancer models. The results showed that the compound significantly inhibited cell proliferation with IC₅₀ values in the low micromolar range, indicating its potential as a lead compound in cancer therapy.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)2.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)3.0Cell cycle arrest at G2/M phase

Antimicrobial Testing

In another study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentration values comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Benzamide derivatives are widely explored as mGlu5 allosteric modulators. Key analogs include:

  • VU0366248 (N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide): Features a 3-cyano-5-fluorobenzamide core with a chloro-fluoro-phenyl group. The electron-withdrawing cyano group enhances receptor binding affinity compared to simpler fluorinated analogs .
  • VU0409106 (3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide) : Incorporates a thiazole and pyrimidine ether, increasing steric complexity and likely improving selectivity for mGlu5 over other receptors .
  • 3-Fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (PubChem CID) : The oxadiazole ring enhances metabolic stability but may reduce solubility compared to the iodopyridine substituent in the target compound .

Physicochemical Properties and Polymorphism

  • Solubility and Crystallinity : Fluorinated benzamides like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit polymorphism, with distinct crystalline forms affecting solubility and stability . The iodine substituent in the target compound may reduce polymorphism due to its larger atomic radius, favoring specific crystal packing arrangements.
  • Spectroscopic Characterization : Complex ¹H NMR spectra are common in fluorinated benzamides due to scalar coupling (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide ) . The iodine atom in the target compound introduces distinct splitting patterns, aiding structural elucidation.

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (EC₅₀/IC₅₀) Reference
3-Fluoro-N-(5-iodopyridin-2-yl)benzamide Benzamide 3-F, 5-I-pyridin-2-yl Under investigation -
VU0366248 3-Cyano-5-fluorobenzamide 3-Cl-2-F-phenyl mGlu5 PAM (EC₅₀ ~300 nM)
VU0409106 3-Fluoro-5-(pyrimidinyloxy) 4-Methyl-2-thiazolyl mGlu5 PAM (EC₅₀ ~150 nM)
3-Fluoro-N-(3-fluorophenyl)benzamide Benzamide 3-F, 3-F-phenyl Polymorph-dependent stability

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound 370.12 2.8 0.12 (DMSO)
VU0366248 310.70 3.1 0.25 (DMSO)
VU0409106 387.39 2.5 0.08 (DMSO)

Q & A

Q. What synthetic methodologies are recommended for preparing 3-fluoro-N-(5-iodopyridin-2-yl)benzamide?

The synthesis typically involves coupling reactions between activated benzoyl derivatives and aminopyridine intermediates. Key steps include:

  • Acylation : Reacting 3-fluorobenzoic acid chloride with 5-iodopyridin-2-amine under basic conditions (e.g., pyridine or DMAP) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 15–40%, depending on reaction optimization .
  • Catalysts : Palladium-based catalysts for iodination steps or Suzuki couplings if modifying the pyridine ring .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
Acylation3-fluorobenzoyl chloride, DCM, RT, 12h35%
IodinationNIS, AcOH, 80°C, 6h40%

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H/¹³C NMR in δ6-DMSO or CDCl3 to confirm connectivity. Challenges include overlapping aromatic signals, resolved via 2D experiments (COSY, HSQC) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 413.94) .
  • X-ray Crystallography : Single-crystal analysis to determine bond angles/packing (e.g., SHELX refinement for hydrogen-bonded dimer motifs) .

Q. What preliminary biological screening approaches are used for this compound?

  • Enzyme Inhibition Assays : Dose-response curves against kinases or metabolic enzymes (IC50 determination) .
  • Cellular Viability Tests : MTT assays in cancer cell lines (e.g., IC50 ~5–20 µM in HeLa cells) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and solvent (DMSO ≤0.1%) .
  • Structural Analog Comparison : Compare with fluorinated analogs (e.g., 3-fluoro-N-(4-methyl-2-thiazolyl)benzamide) to isolate substituent effects .
  • Purity Validation : HPLC-MS to rule out degradation products (>95% purity required) .

Q. What strategies optimize synthetic yield and scalability?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve iodopyridine solubility .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 12h for acylation) .
  • Catalyst Loading : Pd(OAc)2 (5 mol%) with ligand XPhos enhances coupling efficiency .

Q. How are complex NMR spectral overlaps addressed in structural analysis?

  • 2D NMR : NOESY for spatial proximity, HSQC for C-H correlation .
  • Decoupling Experiments : Irradiate fluorine (¹⁹F) to simplify ¹H signals in aromatic regions .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Fluorine Position : Meta-fluoro on benzamide enhances target binding vs. para-substitution .
  • Iodine Role : 5-Iodo on pyridine improves lipophilicity (logP ~2.8) and membrane permeability . Table 2 : SAR Trends
ModificationEffect on ActivityReference
3-Fluoro↑ Enzyme inhibition
5-Iodo↑ Cellular uptake

Q. How are crystallographic data discrepancies managed during refinement?

  • SHELX Parameters : Use TWIN and BASF commands for twinned data .
  • Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Methodological Notes

  • Key References : Structural data from crystallography (), synthesis (), and biological mechanisms ().
  • Advanced Tools : SHELX (), 2D NMR (), and SAR modeling ().

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